1-(2-Chloro-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Chloro-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Chloro-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-mercaptophenyl with propanone under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Chloro-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
1-(2-Chloro-4-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Chloro-4-mercaptophenyl)propan-2-one: Similar in structure but with a different position of the propanone moiety.
1-(2-Chloro-4-mercaptophenyl)butan-1-one: Similar in structure but with a longer carbon chain.
1-(2-Chloro-4-mercaptophenyl)ethan-1-one: Similar in structure but with a shorter carbon chain.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structure.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
NBRJRLNYNHHAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
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